Phenserine

Acetylcholinesterase inhibition IC50 Enzyme kinetics

Phenserine is the only commercially available AChE inhibitor combining symptomatic cholinergic relief with disease-modifying anti-amyloid activity via APP translational regulation. Unlike donepezil or rivastigmine, its carbamylating mechanism provides sustained inhibition without compensatory AChE upregulation. With >50-fold AChE/BChE selectivity and 10:1 brain:plasma ratio, it enables clean mechanistic studies in Alzheimer's, TBI, and cholinergic adaptation models. Ideal for single-agent dual-mechanism protocols and donepezil-induced AChE elevation reversal studies.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 101246-66-6
Cat. No. B012825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenserine
CAS101246-66-6
Synonyms(3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
InChIInChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1
InChIKeyPBHFNBQPZCRWQP-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Phenserine (CAS 101246-66-6): Chemical Identity and Baseline Characteristics for Procurement Assessment


Phenserine (CAS 101246-66-6) is a phenylcarbamate derivative of physostigmine that functions as a selective, non-competitive inhibitor of acetylcholinesterase (AChE) [1]. Originally developed by the National Institute on Aging (NIA), it has been investigated clinically for Alzheimer's disease (AD) and has advanced to Phase II/III trials . Unlike currently marketed AChE inhibitors, phenserine possesses a dual mechanism of action that also includes anti-amyloid activity via translational regulation of amyloid precursor protein (APP), which may confer disease-modifying effects [2]. The compound is supplied as a solid off-white powder with molecular formula C₂₀H₂₃N₃O₂ and molecular weight 337.42 g/mol .

Why Phenserine (CAS 101246-66-6) Cannot Be Substituted with Donepezil, Rivastigmine, or Other In-Class AChE Inhibitors


Substituting phenserine with generic AChE inhibitors such as donepezil, rivastigmine, or galantamine fails to account for critical mechanistic, pharmacokinetic, and pharmacodynamic divergences that directly impact experimental reproducibility and clinical translation. Whereas donepezil and galantamine (rapidly reversible, non-carbamylating inhibitors) have been shown to induce compensatory upregulation of AChE protein expression over time, phenserine — as a carbamylating agent — produces sustained inhibition without triggering this feedback elevation [1]. Furthermore, phenserine uniquely suppresses amyloid precursor protein (APP) translation via an iron-responsive element in the 5′-UTR of APP mRNA, a mechanism entirely absent from rivastigmine, donepezil, and galantamine . Even among carbamates, phenserine demonstrates >50-fold selectivity for AChE over butyrylcholinesterase (BChE) [2], a selectivity window that substantially exceeds that of rivastigmine. These non-interchangeable features mandate compound-specific procurement for studies addressing dual AChE inhibition/APP modulation, sustained enzyme inhibition without compensatory upregulation, or selective AChE targeting with minimized peripheral BChE-related liability.

Phenserine (CAS 101246-66-6): Quantitative Comparative Evidence for Differentiated Scientific Selection


AChE Inhibitory Potency: Phenserine vs. Donepezil, Physostigmine, and Rivastigmine

Phenserine inhibits human erythrocyte acetylcholinesterase (AChE) with an IC₅₀ of 22-24 nM, positioning it among the most potent carbamate-based AChE inhibitors available [1]. In a standardized Electrophorus electricus AChE assay, phenserine demonstrated an IC₅₀ of 0.013 µM (13 nM) [2]. For procurement decision-making, this potency exceeds that of rivastigmine (IC₅₀ ≈ 4.3 µM against human AChE) by approximately two orders of magnitude, and surpasses physostigmine, its parent compound [3]. The non-competitive, mixed-type inhibition kinetics (Ki = 0.39 µM competitive, 0.21 µM uncompetitive) distinguish phenserine from the purely competitive inhibition exhibited by donepezil [2].

Acetylcholinesterase inhibition IC50 Enzyme kinetics

AChE vs. BChE Selectivity Ratio: Phenserine vs. Rivastigmine and Tacrine

Phenserine exhibits a 70-fold greater inhibitory action against acetylcholinesterase (IC₅₀ = 22 nM) compared to butyrylcholinesterase (IC₅₀ = 1560 nM) [1], with some sources reporting a selectivity ratio exceeding 50-fold [2]. This selectivity window is substantially wider than that of rivastigmine, which inhibits AChE and BChE with comparable potency (selectivity ratio ~1-2×), and tacrine, which is essentially non-selective. The high AChE selectivity of phenserine minimizes potential BChE-mediated peripheral side effects, a recognized limitation of non-selective inhibitors such as rivastigmine and tacrine [3].

Butyrylcholinesterase Selectivity index Off-target minimization

Duration of AChE Inhibition: Phenserine vs. Physostigmine and Donepezil

Following systemic administration in rats, phenserine achieves 73.5% maximum AChE inhibition at 5 minutes post-dose and maintains high, relatively constant inhibition for more than 8 hours [1]. Critically, this prolonged pharmacodynamic effect occurs despite a short plasma elimination half-life of 8.5-12.6 minutes, resulting from preferential brain partitioning (brain levels 10-fold higher than plasma) and the covalent carbamylation mechanism [2]. In contrast, physostigmine produces only transient inhibition lasting approximately 30-60 minutes, necessitating frequent redosing [3]. Donepezil, while long-acting (half-life ~70 hours), has been shown to induce compensatory AChE upregulation over time, a phenomenon reversed by phenserine [4].

Duration of action In vivo enzyme inhibition PK/PD dissociation

Anti-Amyloid Activity (APP/Aβ Reduction): Phenserine vs. Donepezil, Galantamine, and DFP

Phenserine uniquely reduces amyloid precursor protein (APP) and amyloid-β (Aβ) levels through translational regulation of APP mRNA via an iron-responsive element in the 5′-UTR, a mechanism entirely independent of its AChE inhibition . In a Phase I clinical study, phenserine tartrate treatment was associated with reduced plasma Aβ₁₋₄₂ levels [1]. In forebrain cholinergic system-lesioned rats, phenserine decreased secreted APP levels in cerebrospinal fluid, whereas the non-specific cholinesterase inhibitor diisopropylfluorophosphate (DFP) failed to affect CSF APP levels [2]. Among marketed AChE inhibitors, neither donepezil nor galantamine possesses this translational APP-regulatory activity [3]. Rivastigmine has been noted as a dual AChE/Aβ₄₂ inhibitor in some classifications, but its anti-amyloid mechanism differs from phenserine's 5′-UTR-mediated translational control [2].

Amyloid precursor protein Aβ42 Translational regulation Disease modification

Neuroprotection Against Oxidative Stress and Glutamate Excitotoxicity: Phenserine vs. No-Compound Control in TBI Model

Phenserine demonstrates neuroprotective actions in neuronal cultures challenged with oxidative stress and glutamate excitotoxicity, two insults relevant to traumatic brain injury (TBI) and neurodegeneration [1]. In a mouse model of closed-head mild TBI (mTBI), phenserine treatment (2.5-5.0 mg/kg BID × 5 days initiated post-injury) ameliorated spatial and visual memory impairments. The compound counteracted mTBI-elevated thiobarbituric acid reactive substances (TBARS, a marker of oxidative stress) by augmenting homeostatic antioxidant mechanisms including superoxide dismutase (SOD1 and SOD2) and glutathione peroxidase (GPx) [1]. (+)-Phenserine and its metabolites likewise provided neuroprotection against oxidative stress and glutamate toxicity via PKC and ERK pathways [2]. This non-cholinergic neuroprotective activity distinguishes phenserine from conventional AChE inhibitors, which lack demonstrated efficacy in TBI models.

Neuroprotection Oxidative stress Glutamate excitotoxicity Traumatic brain injury

Reversal of Donepezil-Induced AChE Upregulation: Phenserine as Corrective Agent

Treatment with rapidly reversible, non-carbamylating cholinesterase inhibitors (donepezil, galantamine, tacrine) has been shown to increase acetylcholinesterase (AChE) protein expression over time, a compensatory response that may limit long-term therapeutic efficacy [1]. In contrast, the carbamylating agent rivastigmine produces sustained inhibition without significant change in AChE protein expression [1]. Critically, phenserine treatment was demonstrated to reverse donepezil-induced elevation of AChE expression in cerebrospinal fluid of AD patients [2]. This corrective capability is unique to carbamylating inhibitors and positions phenserine not only as a standalone agent but also as a potential add-on or rescue therapy in studies where donepezil-induced AChE upregulation confounds interpretation.

Compensatory enzyme upregulation Pharmacodynamics Combination therapy

Optimal Research and Industrial Application Scenarios for Phenserine (CAS 101246-66-6) Based on Differentiated Evidence


Dual-Mechanism Alzheimer's Disease Studies (Symptomatic + Disease-Modifying)

Phenserine is the preferred compound for AD research protocols requiring concurrent AChE inhibition (symptomatic effect) and APP/Aβ reduction (potential disease-modifying effect). Unlike donepezil or galantamine, which lack APP translational regulatory activity , phenserine provides both mechanisms in a single molecule, enabling streamlined experimental designs without confounds from multi-compound administration. The 70-fold AChE/BChE selectivity [1] further ensures that observed cognitive and amyloid-related outcomes are not confounded by peripheral BChE-mediated effects.

Chronic In Vivo Studies Requiring Extended Target Engagement with Minimal Dosing

For longitudinal rodent studies (cognition, behavior, neuropathology), phenserine's >8-hour sustained AChE inhibition [2] enables once- or twice-daily dosing regimens that maintain consistent target engagement while minimizing handling stress and circadian disruption. The 10:1 brain:plasma concentration ratio [3] ensures central nervous system target engagement at doses that avoid excessive peripheral exposure. This PK/PD profile is particularly valuable for studies lasting weeks to months, where frequent dosing of short-acting comparators like physostigmine would be logistically prohibitive.

Traumatic Brain Injury (TBI) and Oxidative Stress Neuroprotection Models

Phenserine's demonstrated efficacy in ameliorating cognitive deficits and reducing oxidative stress markers (TBARS, SOD1/2, GPx) in a mouse mild TBI model [4] supports its use in TBI research and other paradigms involving oxidative injury or glutamate excitotoxicity. Standard AChE inhibitors (donepezil, rivastigmine) lack validated efficacy in TBI models, making phenserine a unique tool for investigating cholinergic and non-cholinergic neuroprotective mechanisms in acute brain injury settings.

Studies Evaluating or Correcting Donepezil-Induced AChE Upregulation

In research models where prior or concurrent donepezil exposure is a variable, phenserine serves as both a comparative tool and a corrective agent. Its ability to reverse donepezil-induced elevation of AChE expression [5] makes it uniquely suited for studies investigating compensatory cholinergic adaptations, combination therapy protocols, or washout/rescue experiments. No other commercially available AChE inhibitor has been demonstrated to reverse donepezil-induced AChE protein upregulation in human CSF.

Chiral Selectivity Studies: Enantiomer-Specific AChE vs. APP Activity Profiling

Phenserine's enantiomers exhibit divergent activity profiles: (-)-phenserine potently inhibits AChE (IC₅₀ 22-24 nM) and reduces APP, whereas (+)-phenserine (posiphen) has weak AChE inhibitory activity (IC₅₀ 45.3 µM) but retains equipotent APP-downregulating activity . This chiral separation of activities enables clean mechanistic dissection of AChE-dependent vs. AChE-independent APP regulation, a research application not possible with single-entity AChE inhibitors lacking active enantiomer pairs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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